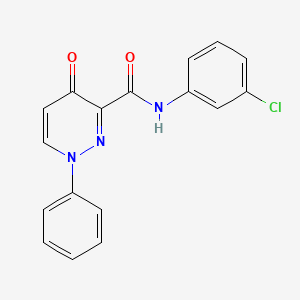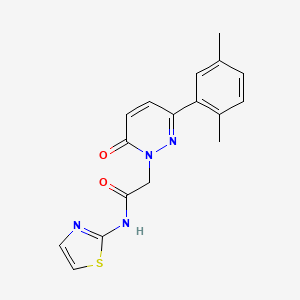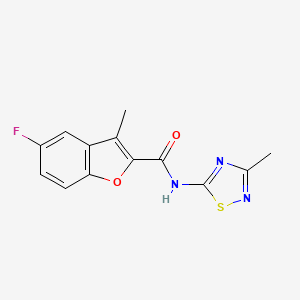![molecular formula C19H21N3O2S B14988361 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B14988361.png)
4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with a pyrrolidinone structure, along with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzodiazole ring, followed by the introduction of the methoxyethyl group. The pyrrolidinone ring is then synthesized and attached to the benzodiazole structure. Finally, the thiophene moiety is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives, pyrrolidinone derivatives, and thiophene-containing molecules. Examples include:
- 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- 1-(2-methoxyethyl)-2-[(thiophen-2-yl)methyl]benzimidazole
Uniqueness
What sets 4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE apart is its unique combination of structural features The presence of the benzodiazole, pyrrolidinone, and thiophene moieties in a single molecule provides a distinct set of chemical and biological properties that are not found in other compounds
Properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H21N3O2S/c1-24-9-8-22-17-7-3-2-6-16(17)20-19(22)14-11-18(23)21(12-14)13-15-5-4-10-25-15/h2-7,10,14H,8-9,11-13H2,1H3 |
InChI Key |
GYYXWISAWVMWPK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B14988279.png)


![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14988306.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14988310.png)


![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14988318.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide](/img/structure/B14988330.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B14988336.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B14988343.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14988347.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B14988353.png)
![1-(4-fluorophenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14988359.png)
